molecular formula C8H8FNO3 B13658755 Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13658755
M. Wt: 185.15 g/mol
InChI Key: DFEXDAMPRXNYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a fluorinated dihydropyridine derivative characterized by a methyl ester group at position 3, a fluorine atom at position 5, and a methyl substituent on the nitrogen atom.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 5-fluoro-1-methyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3

InChI Key

DFEXDAMPRXNYAU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)OC)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Reaction scheme summary:

Reagents/Conditions Description
Coumarin-3-carboxylic acid (0.1 mmol) Starting material
5-fluoro-1-methyl-2-oxoindolin-3-yl acetate (0.12 mmol) Fluorinated intermediate
Triethylamine (0.02 mmol) Base
Acetone (1 mL) Solvent
Room temperature, 22 hours Reaction conditions
Flash chromatography (petroleum ether/ethyl acetate 3:1) Purification

Alkylation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate Esters

Based on the procedures for related 2-oxo-1,2-dihydropyridine-3-carboxylates, methylation at the nitrogen can be achieved by treating the 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate ester with methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature over 2-3 days to afford the N-methylated product.

Typical methylation procedure:

Step Conditions/Details
Starting material 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate methyl ester
Methyl iodide 1.0 equivalent
Potassium carbonate 1.5 equivalents
Solvent DMF
Temperature Room temperature
Reaction time 48–72 hours
Work-up Extraction with hexane/ether, drying, concentration, purification by chromatography

Fluorination of Pyridone Precursors

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization (coumarin route) Coumarin-3-carboxylic acid + 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate, triethylamine, acetone, rt, 22 h Not specified Purification by flash chromatography
Methylation Methyl iodide, K2CO3, DMF, rt, 2.5 days ~40–60% Column chromatography purification
Fluorination Xenon difluoride or N-fluorinating agents, DCM or DMF, 0–80 °C, 0.5–24 h Variable Regioselective fluorination
Cyclization (Meldrum’s acid) Aminomethylidene Meldrum’s acid + nucleophile, KOH, acidification Good yield Followed by alkylation and fluorination

Analytical Characterization

The synthesized methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is characterized by:

  • Nuclear Magnetic Resonance Spectroscopy (NMR):

    • ^1H NMR shows characteristic singlets for the N-methyl group (~δ 3.5–4.0 ppm) and aromatic protons.
    • ^19F NMR confirms fluorine substitution with characteristic chemical shifts and coupling constants.
    • ^13C NMR shows ester carbonyl (~δ 165 ppm) and ketone carbonyl (~δ 190 ppm) signals.
  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with calculated molecular weights.
  • Melting Point:

    • Melting points range typically between 115–152 °C depending on purity and substituents.
  • Elemental Analysis:

    • Confirms the expected carbon, hydrogen, nitrogen, oxygen, and fluorine content consistent with the molecular formula.

Industrial and Scale-Up Considerations

Industrial synthesis of fluorinated dihydropyridine carboxylates often employs:

  • Continuous flow reactors for better control over reaction parameters, improving yield and reproducibility.
  • Automated reagent dosing and temperature control to optimize fluorination and alkylation steps.
  • Use of green solvents and minimizing hazardous reagents where possible.
  • Purification via crystallization or chromatography adapted for large scale.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages/Notes
Coumarin-3-carboxylic acid route Coumarin acid + 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate, triethylamine, acetone, rt, 22 h Mild conditions, good regioselectivity Moderate yield, long reaction time
Alkylation of ester precursor Methyl iodide, K2CO3, DMF, rt, 2–3 days Straightforward N-methylation Requires long reaction time
Fluorination of pyridone Xenon difluoride or N-fluorinating agents, DCM/DMF, 0–80 °C Regioselective fluorination Sensitive reagents, careful control needed
Meldrum’s acid cyclization Aminomethylidene Meldrum’s acid + nucleophile, KOH, acidification Good yields, versatile Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The oxo group can participate in various chemical reactions, facilitating the compound’s incorporation into larger molecular structures. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key Analogs :
  • Ethyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (): Differs only in the ester group (ethyl vs. methyl). Molecular formula: C₉H₁₀FNO₃; molecular weight: 199.18 g/mol. No melting point reported, but the ethyl ester likely increases lipophilicity compared to the methyl variant .
  • Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) (): Features a benzyl group at N1 and a 2-hydroxybenzoyl moiety at C4. Melting point: 150–152°C; yield: 60%. The hydroxyl group at C5 facilitates decarboxylation reactions, a property absent in non-hydroxylated analogs .
  • 5-fluoro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ():

    • Replaces the methyl ester with a carboxylic acid and introduces an isopropyl group at N1.
    • Increased steric bulk and acidity due to the carboxylic acid group, altering solubility and reactivity .
  • 5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxylic acid ():

    • Substitutes fluorine with chlorine and adds a trifluoromethylbenzyl group.
    • Enhanced electron-withdrawing effects from the trifluoromethyl group may influence electronic distribution and metabolic stability .

Key Observations :

  • The benzyl-substituted analogs (Compounds 7 and 8) exhibit higher melting points (115–152°C) compared to non-aromatic derivatives, likely due to enhanced π-π stacking interactions .
  • The presence of a hydroxyl group (e.g., in Compound 7) is critical for decarboxylation reactivity, as demonstrated in controlled experiments .

Reactivity and Functional Group Influence

  • Ester vs. Carboxylic Acid :

    • Methyl/ethyl esters (e.g., target compound, ) are more lipophilic than carboxylic acids (), influencing membrane permeability in biological systems.
    • Carboxylic acid derivatives may participate in salt formation or hydrogen bonding, altering pharmacokinetics .
  • Fluorine vs. Chlorine :

    • Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, which introduces steric and electronic differences .

Biological Activity

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C₈H₈FNO₃
  • Molecular Weight : 185.15 g/mol
  • CAS Number : 2113788-30-8

The compound features a dihydropyridine structure, which is known for its diverse biological activities. The presence of a fluorine atom is particularly noteworthy as it often enhances the pharmacological properties of organic compounds.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various dihydropyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against viruses such as Herpes Simplex Virus (HSV) and Hepatitis A Virus (HAV). For instance:

  • Antiviral Mechanisms :
    • The compound may inhibit viral replication through interference with viral entry or replication mechanisms.
    • It has shown promising results in vitro against HSV, suggesting a potential pathway for therapeutic development.
  • Case Study :
    • In a study evaluating various dihydropyridine derivatives, this compound was part of a series that demonstrated significant antiviral activity against HSV with an effective concentration (EC50) in the low micromolar range .

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • Mechanism of Action :
    • Similar compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth.
    • The spirocyclic structure in related compounds has been associated with enhanced binding affinity to cancer targets .
  • Research Findings :
    • A study reported that derivatives of dihydropyridines exhibited cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy .

Comparative Table of Biological Activities

Compound NameActivity TypeEffective Concentration (EC50)Reference
This compoundAntiviral (HSV)Low micromolar range
Related Dihydropyridine DerivativeAnticancerVaries by cell line
Compound X (similar structure)Antiviral (HAV)20 μg/105 cells

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Condensation of a fluorinated precursor (e.g., 5-fluoro-2-pyridone) with a methylating agent to introduce the 1-methyl group.
  • Step 2 : Carboxylation at the 3-position using methyl chloroformate or similar reagents under basic conditions (e.g., K₂CO₃ in DMF).
  • Critical Parameters :
    • Temperature : Maintain 60–80°C during methylation to avoid side reactions like over-alkylation .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
    • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate carboxylation but require careful quenching to prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.